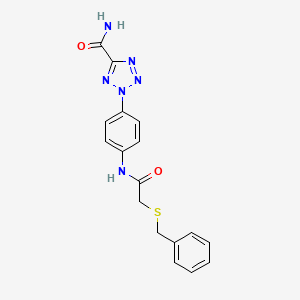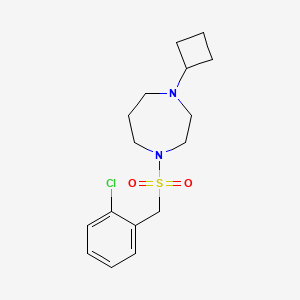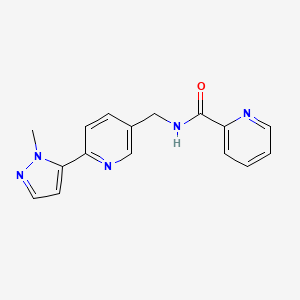![molecular formula C22H24N2O2 B2606742 N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 796117-32-3](/img/structure/B2606742.png)
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide, also known as CPP-ACP, is a compound that has been widely used in scientific research. It is a derivative of amorphous calcium phosphate, which is an important component of tooth enamel. CPP-ACP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用機序
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is complex and not yet fully understood. It is believed to work by binding to tooth enamel and promoting the remineralization of damaged areas. It may also have antibacterial properties, which could make it useful in the treatment of dental caries.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has a number of biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to promote the remineralization of tooth enamel, increase the hardness and strength of bones, and improve the absorption of calcium and other minerals in the body. It may also have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of conditions.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is its versatility. It can be used in a variety of different lab experiments, and its effects can be easily measured and quantified. However, one limitation of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is that it can be difficult to work with due to its complex chemical structure. Researchers must have a thorough understanding of organic chemistry in order to use N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide effectively.
将来の方向性
There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide. One area of interest is the development of new applications for the compound, particularly in the field of drug delivery. Researchers are also interested in studying the mechanisms of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide in more detail, in order to better understand its potential therapeutic uses. Additionally, there is a need for further research on the safety and toxicity of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide, particularly in humans. Overall, N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a valuable tool for researchers in many different fields, and it is likely to continue to be an important area of study for years to come.
合成法
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can be synthesized using a variety of methods, but one of the most common involves the reaction of cyclohexylamine with 4-(4-methylphenyl)phenoxyacetic acid. The resulting product is then treated with cyanogen bromide to form the final compound. The synthesis of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has been used extensively in scientific research, particularly in the fields of dentistry and biochemistry. It has been shown to have a number of potential applications, including as a treatment for dental caries, as a delivery vehicle for drugs and other substances, and as a tool for studying the mechanisms of mineralization in the body.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-5-7-18(8-6-17)19-9-11-20(12-10-19)26-15-21(25)24-22(16-23)13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARINFHMLLGPKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2606662.png)

![N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606664.png)
![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2606665.png)


![N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2606668.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)

![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-5,6-dimethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2606677.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)
